(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine
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Overview
Description
(2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE is a heterocyclic compound that features a quinoline core structure Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the methoxy and imine functionalities.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position, exhibiting different biological activities.
Quinoxaline: A related compound with two nitrogen atoms in the ring, known for its diverse biological activities.
Uniqueness: (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the imine functionality allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methoxy-3,4-dihydroquinolin-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-13-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
HGESVROEULDMNF-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=NC2=CC=CC=C2CC1 |
Origin of Product |
United States |
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